(3S,6S)-3,6-diethylpiperazine-2,5-dione
Description
(3S,6S)-3,6-Diethylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative characterized by two ethyl substituents at the 3S and 6S positions of the piperazine-2,5-dione core. DKPs are cyclic dipeptides with diverse biological activities, including roles as chemical permeation enhancers (CPEs), antimicrobial agents, and cytotoxic compounds . The stereochemistry (3S,6S) is critical for bioactivity, as evidenced by comparisons with diastereomers (e.g., 3S,6R or 3R,6S), which often exhibit distinct properties .
Properties
CAS No. |
164453-64-9 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
GWYVTXHULIXIAY-WDSKDSINSA-N |
SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |
Canonical SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
Synonyms |
2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification and Key Properties
The bioactivity and physicochemical properties of DKPs are heavily influenced by substituent size, lipophilicity, and stereochemistry. Below is a comparative analysis of (3S,6S)-configured DKPs with varying substituents:
Table 1: Key Structural Analogs of (3S,6S)-3,6-Diethylpiperazine-2,5-dione
Note: The molecular formula and weight for the diethyl analog are inferred based on structural trends.
Permeation Enhancement
- Dimethyl-DKP (4) : Enhances theophylline permeation 12-fold within 1 hour (ER = 4.4 pseudo-steady state) due to moderate lipophilicity (logP ~0.5–1.0) .
Antimicrobial Activity
- Diisobutyl-DKP : Exhibits broad-spectrum antimicrobial activity, attributed to its isobutyl groups disrupting microbial membranes .
- Dibenzyl-DKP : Shows moderate antimicrobial effects (MIC = 0.52 µg/mL against Bacillus subtilis), likely due to aromatic interactions with bacterial targets .
Cytotoxicity
- Dibenzyl-DKP: Selective cytotoxicity against glucose-starved pancreatic cancer cells (IC₅₀: nanomolar range), suggesting a mechanism involving metabolic stress pathways .
Stereochemical Influence
Physicochemical Properties
- Lipophilicity : Increases with substituent size (methyl < ethyl < isobutyl < benzyl), impacting membrane permeability and solubility.
- Thermal Stability : Diisopropyl-DKP demonstrates high thermal stability (bp: 428.7°C), making it suitable for high-temperature applications .
- Polar Surface Area (PSA) : Hydroxymethyl-DKP (PSA ~80 Ų) is more hydrophilic, favoring aqueous-phase reactions .
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